molecular formula C17H21ClN2O3 B11001242 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid

6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid

Cat. No.: B11001242
M. Wt: 336.8 g/mol
InChI Key: XLJCVXBZLZTUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[3-(4-Chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone modified with a propanoyl linker and a 4-chloroindole substituent. The indole moiety, a heterocyclic aromatic structure, is substituted at the 1-position with a propanoyl group, which is further connected via an amide bond to the hexanoic acid chain.

Properties

Molecular Formula

C17H21ClN2O3

Molecular Weight

336.8 g/mol

IUPAC Name

6-[3-(4-chloroindol-1-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C17H21ClN2O3/c18-14-5-4-6-15-13(14)8-11-20(15)12-9-16(21)19-10-3-1-2-7-17(22)23/h4-6,8,11H,1-3,7,9-10,12H2,(H,19,21)(H,22,23)

InChI Key

XLJCVXBZLZTUKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NCCCCCC(=O)O)C(=C1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves several steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the chloro and propanoyl groups. The final step involves the coupling of the indole derivative with hexanoic acid under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro group and the propanoyl chain may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Hexanoic Acid Derivatives

Hexanoic acid derivatives with amide-linked aromatic or heterocyclic groups are common in drug discovery. Key comparisons include:

Compound Name Structural Features Key Differences Potential Applications Reference
6-{[3-(Pyridin-2-yldisulfanyl)propanoyl]amino}hexanoic acid Pyridinyldisulfanyl group instead of 4-chloroindole Enhanced redox reactivity due to disulfide bond Prodrug strategies, enzyme inhibition
6-Amino-2-(1,3-dioxo-isoindol-2-yl)hexanoic acid (CAS 66653-54-1) Isoindole-1,3-dione substituent Electron-withdrawing dione group Photodynamic therapy, polymer science
(S)-6-Acetamido-3-aminohexanoic acid (S2) β-linked amino acid with acetamido group Shorter chain, β-amino acid configuration Peptide mimetics, metabolic studies
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methylpropanamide (51) Chlorobenzoyl and methoxyindole substituents Bulky aromatic groups, methyl branching COX-2 inhibition, anti-inflammatory

Key Observations :

  • Indole Derivatives : The 4-chloroindole group in the target compound differentiates it from indomethacin analogs (e.g., compound 51), which feature methoxy and methyl groups on the indole ring. The chloro substituent may enhance lipophilicity and influence binding to hydrophobic enzyme pockets .
  • Hexanoic Acid Chain: The hexanoic acid backbone provides flexibility and solubility compared to shorter-chain analogs like (S)-β3AcK (S2). This may improve bioavailability in vivo .
  • Functional Group Variability : The pyridinyldisulfanyl analog () introduces redox-sensitive bonds, which are absent in the target compound. This highlights trade-offs between stability and stimuli-responsive drug release .
Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility: The hexanoic acid moiety may improve aqueous solubility relative to purely aromatic analogs (e.g., β3pBrF (S15) in ) .
  • Synthetic Complexity: The propanoyl-amide linker requires precise coupling reactions, as seen in the synthesis of compound 51 () and other indole derivatives .

Biological Activity

6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound notable for its complex structure and potential biological activities. Its molecular formula is C17H21ClN2O3C_{17}H_{21}ClN_{2}O_{3}, with a molecular weight of approximately 348.82 g/mol. This compound features an indole moiety, which is known for its diverse pharmacological effects.

Structural Characteristics

The compound’s structure includes:

  • Indole Moiety : Contributes to various biological activities.
  • Chlorine Substitution : Enhances reactivity and potential binding interactions.
  • Hexanoic Acid Component : May influence solubility and bioavailability.

The biological activity of 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid can be attributed to several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity.
  • Receptor Interaction : It could bind to various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar indole derivatives have shown effectiveness against various pathogens.
  • Anticancer Potential : The indole structure is often associated with compounds that have anticancer effects, suggesting potential therapeutic applications in oncology.

Data Table: Comparison of Indole Derivatives

Compound NameStructure FeaturesUnique Aspects
6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acidIndole moiety with chlorine substitutionPotential for diverse pharmacological profiles
3-(4-chloro-1H-indol-1-yl)propanoic acidLacks hexanoic acid componentFocused on specific enzyme interactions
5-Bromoindole derivativesSubstituted at different positions on indoleVarying biological activities based on substitution

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that indole derivatives possess significant antimicrobial properties. The presence of the chlorine atom in 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid may enhance its efficacy against bacterial strains, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Research : Research has shown that compounds with indole structures can induce apoptosis in cancer cells. The specific interaction of this compound with cancer-related pathways needs further exploration to establish its potential as an anticancer agent.
  • Enzyme Interaction Studies : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.